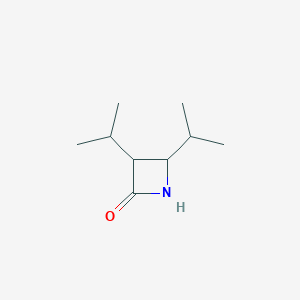
3,4-Bis(propan-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(propan-2-yl)azetidin-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is also known by its IUPAC name, 3,4-diisopropylazetidin-2-one . This compound is characterized by its azetidinone core, which is a four-membered lactam ring, and two isopropyl groups attached to the 3 and 4 positions of the ring.
Vorbereitungsmethoden
The synthesis of 3,4-Bis(propan-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
3,4-Bis(propan-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3,4-Bis(propan-2-yl)azetidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,4-Bis(propan-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . In anticancer research, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(propan-2-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3,4-Dimethylazetidin-2-one: Similar structure but with methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
3,4-Diphenylazetidin-2-one: Contains phenyl groups, which significantly alter its chemical reactivity and biological activity.
3,4-Diethylazetidin-2-one: Features ethyl groups, resulting in variations in its physical and chemical properties.
Eigenschaften
IUPAC Name |
3,4-di(propan-2-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQQFGNDCJIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














